E3 ligase Ligand-Linker Conjugates 5
Overview
Description
E3 Ligase Ligand-Linker Conjugate 5 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful formation of this conjugate leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugate 5 consists of Thalidomide and the corresponding Linker . The molecular formula is C29H37N5O6 .Chemical Reactions Analysis
E3 Ligase Ligand-Linker Conjugate 5 plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates .Physical And Chemical Properties Analysis
The molecular weight of E3 Ligase Ligand-Linker Conjugate 5 is 551.63 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker .Scientific Research Applications
Targeted Protein Degradation
PROTACs are heterobifunctional molecules that harness the body’s natural protein disposal system to selectively degrade and remove disease-causing proteins. E3 ligase Ligand-Linker Conjugates 5 is pivotal in the formation of PROTACs, which can bind to an E3 ligase and the target protein, facilitating the latter’s ubiquitination and subsequent degradation by the proteasome .
Cancer Therapy
The ability of PROTACs to degrade oncogenic proteins presents a novel therapeutic approach in cancer treatment. By using E3 ligase Ligand-Linker Conjugates 5, researchers can design PROTACs to target and eliminate proteins that are implicated in the progression of various cancers .
Molecular Biology Tools
In the realm of molecular biology, PROTACs serve as valuable tools for understanding protein function. By degrading specific proteins, scientists can study the resulting phenotypic changes, providing insights into the biological roles of these proteins .
Drug Discovery
The unique mechanism of action of PROTACs, enabled by E3 ligase Ligand-Linker Conjugates 5, offers a new paradigm in drug discovery. Unlike traditional inhibitors, PROTACs don’t just inhibit protein function; they remove the protein entirely, which can be more effective in some therapeutic contexts .
Neurodegenerative Diseases
PROTACs have the potential to treat neurodegenerative diseases by targeting and degrading proteins that form toxic aggregates in the brain, such as tau in Alzheimer’s disease or alpha-synuclein in Parkinson’s disease .
Immune Modulation
By targeting immune checkpoint proteins, PROTACs can modulate the immune response. This application is particularly relevant in the development of new treatments for autoimmune diseases and in enhancing the efficacy of cancer immunotherapies .
Safety And Hazards
Future Directions
E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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